molecular formula C11H11FO B6243913 3-(4-fluorophenyl)cyclobutane-1-carbaldehyde, Mixture of diastereomers CAS No. 1782566-73-7

3-(4-fluorophenyl)cyclobutane-1-carbaldehyde, Mixture of diastereomers

Cat. No.: B6243913
CAS No.: 1782566-73-7
M. Wt: 178.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)cyclobutane-1-carbaldehyde, Mixture of diastereomers, is a chemical compound with the molecular formula C11H11FO and a molecular weight of 178.2 g/mol. This compound is notable for its unique structure, which includes a cyclobutane ring substituted with a 4-fluorophenyl group and an aldehyde functional group. It is used in various scientific experiments due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the desired fragments.

Industrial Production Methods

In an industrial setting, the production of 3-(4-fluorophenyl)cyclobutane-1-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid.

    Reduction: 3-(4-fluorophenyl)cyclobutan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorophenyl)cyclobutane-1-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-fluorophenyl)cyclobutane-1-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The fluorine atom on the phenyl ring can influence the reactivity and stability of the compound through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)cyclobutane-1-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-bromophenyl)cyclobutane-1-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.

    3-(4-methylphenyl)cyclobutane-1-carbaldehyde: Similar structure but with a methyl group instead of fluorine.

Uniqueness

3-(4-fluorophenyl)cyclobutane-1-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents.

Properties

CAS No.

1782566-73-7

Molecular Formula

C11H11FO

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.